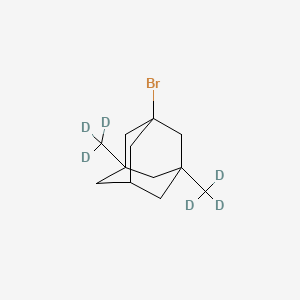
1-Bromo-3,5-dimethyladamantane-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3,5-dimethyladamantane is a compound useful in organic synthesis . It is a clear colorless oil .
Synthesis Analysis
1-Bromo-3,5-dimethyladamantane is synthesized by heating 1,3-dimethyl adamantane and HBr in AcOH for 12 hours at 50-55° C .Molecular Structure Analysis
The molecular formula of 1-Bromo-3,5-dimethyladamantane is C12H19Br . The compound crystallizes into the orthorhombic system with space group P2 1 2 1 2 1 symmetry .Chemical Reactions Analysis
1-Bromo-3,5-dimethyladamantane was used in the one-pot synthesis of 1,3-dicarbonyl adamantanes . It was also used in the synthesis of 3,5-dimethyladamantan-1-ol .Physical And Chemical Properties Analysis
1-Bromo-3,5-dimethyladamantane is a clear colorless oil . It has a molecular weight of 243.18 g/mol .Wissenschaftliche Forschungsanwendungen
Amidation Catalysis
1-Bromo-3,5-dimethyladamantane-d6 has been used in the amidation process catalyzed with manganese compounds and complexes . This process is significant in the field of organic chemistry, as amidation is a key step in the synthesis of many organic compounds.
Synthesis of 1,3-Dicarbonyl Adamantanes
This compound has been utilized in the one-pot synthesis of 1,3-dicarbonyl adamantanes . Adamantanes are a class of compounds that have applications in medicinal chemistry, materials science, and other fields.
Synthesis of 3,5-Dimethyladamantan-1-ol
1-Bromo-3,5-dimethyladamantane-d6 has also been used in the synthesis of 3,5-dimethyladamantan-1-ol . This compound is a derivative of adamantane and has potential applications in various areas of research.
Wirkmechanismus
Target of Action
1-Bromo-3,5-dimethyladamantane-d6 is an organic intermediate that can be used in laboratory development and pharmaceutical synthesis . It is primarily used as a memantine intermediate . Memantine is an open-channel, low-affinity, uncompetitive antagonist of N-methyl-D-aspartate receptors (NMDAR) which are largely dependent on the single excitatory agonist glutamate .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. For instance, it was used in the one-pot synthesis of 1,3-dicarbonyl adamantanes . It was also used in the synthesis of 3,5-dimethyladamantan-1-ol . The amidation of 1-bromo-3,5-dimethyladamantane is catalyzed with manganese compounds and complexes .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of memantine , which is known to selectively block ion channels under pathological conditions, thus maintaining an optimal level of NMDA .
Pharmacokinetics
As an organic intermediate, its bioavailability would be largely dependent on the specific conditions of the reaction it is involved in .
Result of Action
The primary result of the action of 1-Bromo-3,5-dimethyladamantane-d6 is the production of other compounds through chemical reactions. For example, it is used in the synthesis of 1,3-dicarbonyl adamantanes and 3,5-dimethyladamantan-1-ol .
Eigenschaften
IUPAC Name |
1-bromo-3,5-bis(trideuteriomethyl)adamantane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19Br/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10/h9H,3-8H2,1-2H3/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCXLVDIVQWYJR-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C12CC3CC(C1)(CC(C3)(C2)Br)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


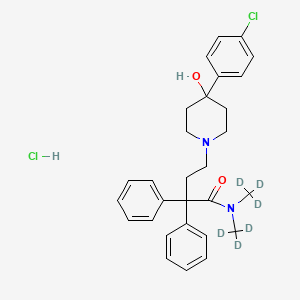

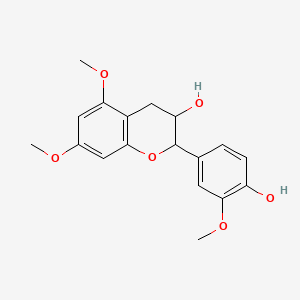
![[6-(Hydroxymethyl)-5-methylpyrazin-2-yl]methanol](/img/structure/B562598.png)
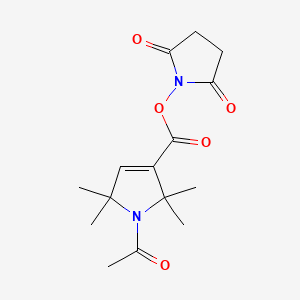
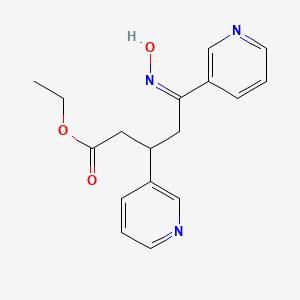
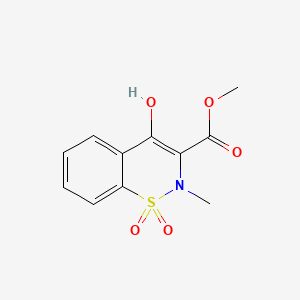
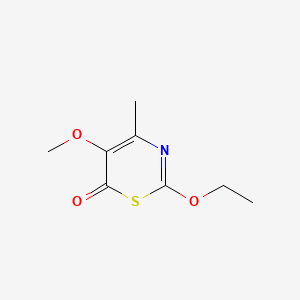

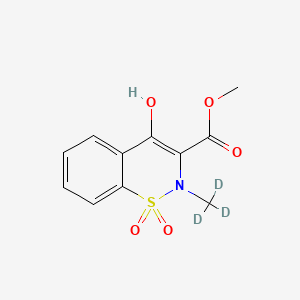
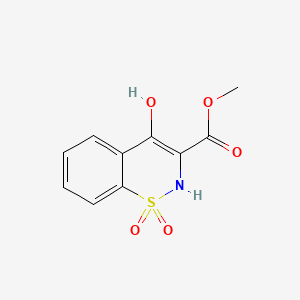
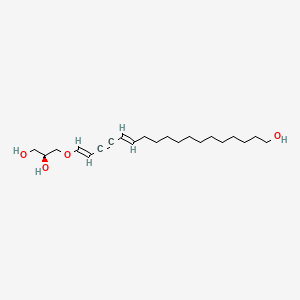
![3-[(2-Hydroxyethyl)disulfanyl]propanoic acid](/img/structure/B562613.png)